Cas no 2884-51-7 (21-O-Acetyl Dexamethasone 9,11-Epoxide)
21-O-Acetyl Dexamethasone 9,11-Epoxide Chemical and Physical Properties
Names and Identifiers
-
- 21-O-Acetyl Dexamethasone 9,11-Epoxide
- A)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione
- A,11
- A,16
- (9beta,11beta,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
- DTXSID50452378
- 9,11beta-Epoxy-17-hydroxy-16alpha-methyl-3,20-dioxo-9beta-pregna-1,4-dien-21-yl Acetate
- DEXAMETHASONE ACETATE IMPURITY F [EP IMPURITY]
- PREGNA-1,4-DIENE-3,20-DIONE, 21-(ACETYLOXY)-9,11-EPOXY-17-HYDROXY-16-METHYL-, (9.BETA.,11.BETA.,16.ALPHA.)-
- SCHEMBL5707991
- (9.BETA.,11.BETA.,16.ALPHA.)-21-(ACETYLOXY)-9,11-EPOXY-17-HYDROXY-16-METHYLPREGNA-1,4-DIENE-3,20-DIONE
- 2884-51-7
- Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-, (9beta,11beta,16alpha)-
- UNII-SS5E88DK7N
- SS5E88DK7N
- [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
- Dexamethasone acetate impurity F [EP]
-
- Inchi: 1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1
- InChI Key: MONKXVNQUJNHLQ-WMHQAVGRSA-N
- SMILES: O1[C@H]2C[C@]3(C)[C@@](C(COC(C)=O)=O)([C@H](C)C[C@H]3[C@@H]3CCC4=CC(C=C[C@]4(C)[C@@]132)=O)O
Computed Properties
- Exact Mass: 414.20400
- Monoisotopic Mass: 414.20423867g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 919
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 93.2Ų
Experimental Properties
- PSA: 93.20000
- LogP: 2.53490
21-O-Acetyl Dexamethasone 9,11-Epoxide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
21-O-Acetyl Dexamethasone 9,11-Epoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A168495-10mg |
21-O-Acetyl Dexamethasone 9,11-Epoxide |
2884-51-7 | 10mg |
$ 150.00 | 2023-09-09 | ||
| TRC | A168495-25mg |
21-O-Acetyl Dexamethasone 9,11-Epoxide |
2884-51-7 | 25mg |
$ 293.00 | 2023-04-19 | ||
| TRC | A168495-50mg |
21-O-Acetyl Dexamethasone 9,11-Epoxide |
2884-51-7 | 50mg |
$ 540.00 | 2023-04-19 | ||
| TRC | A168495-100mg |
21-O-Acetyl Dexamethasone 9,11-Epoxide |
2884-51-7 | 100mg |
$ 982.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-481337-1 mg |
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide, |
2884-51-7 | 1mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480966-100 mg |
21-O-Acetyl Dexamethasone 9,11-Epoxide, |
2884-51-7 | 100MG |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-481337-1mg |
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide, |
2884-51-7 | 1mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480966-100mg |
21-O-Acetyl Dexamethasone 9,11-Epoxide, |
2884-51-7 | 100mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AF63453-250mg |
21-O-Acetyl DexaMethasone 9,11-Epoxide |
2884-51-7 | 250mg |
$1175.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63453-2.5g |
21-O-Acetyl DexaMethasone 9,11-Epoxide |
2884-51-7 | 2.5g |
$3425.00 | 2024-04-20 |
21-O-Acetyl Dexamethasone 9,11-Epoxide Suppliers
21-O-Acetyl Dexamethasone 9,11-Epoxide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 21-O-Acetyl Dexamethasone 9,11-Epoxide
Comprehensive Overview of 21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS No. 2884-51-7): Properties, Applications, and Research Insights
21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS No. 2884-51-7) is a synthetic glucocorticoid derivative with a unique molecular structure, combining the acetylated form of dexamethasone with an epoxide functional group at positions 9 and 11. This compound has garnered significant attention in pharmaceutical research due to its potential anti-inflammatory and immunosuppressive properties, which are often compared to its parent compound, dexamethasone. Researchers are particularly interested in its stability, bioavailability, and metabolic pathways, making it a subject of ongoing studies in drug development.
The nomenclature of 21-O-Acetyl Dexamethasone 9,11-Epoxide reflects its chemical modifications: the 21-O-acetyl group enhances lipophilicity, while the 9,11-epoxide ring introduces steric constraints that may influence receptor binding. These features align with current trends in steroid optimization, where scientists aim to improve therapeutic efficacy while minimizing side effects. A growing number of publications explore its role in inflammatory disease models, including rheumatoid arthritis and asthma, addressing common search queries like "dexamethasone derivatives for inflammation" or "epoxide-modified steroids in medicine."
From a synthetic chemistry perspective, CAS No. 2884-51-7 serves as a key intermediate in the production of advanced corticosteroid analogs. Its epoxide ring offers reactivity for further functionalization, a topic frequently discussed in forums on organic synthesis strategies. Recent patents highlight its utility in creating targeted delivery systems, responding to industry demands for precision medicine solutions. This aligns with Google Trends data showing increased searches for "modified steroids for drug delivery" and "glucocorticoid prodrug design."
Analytical characterization of 21-O-Acetyl Dexamethasone 9,11-Epoxide typically involves HPLC, NMR, and mass spectrometry techniques. Laboratories often reference its distinct chromatographic retention time and spectral fingerprints when developing quality control protocols. These methodological details address frequent researcher questions such as "how to identify dexamethasone epoxide derivatives" or "stability testing for acetylated steroids," making this content valuable for both academic and industrial audiences.
Emerging applications in dermatology and ophthalmology formulations have expanded the relevance of this compound. Its enhanced membrane permeability due to acetylation makes it a candidate for topical preparations, coinciding with rising consumer interest in "advanced steroid creams" and "low-irritation anti-inflammatory agents." However, researchers emphasize the need for rigorous pharmacokinetic studies to fully understand its metabolic fate compared to standard dexamethasone preparations.
Environmental and green chemistry considerations are increasingly applied to compounds like 2884-51-7. Recent publications evaluate its biodegradation pathways and potential ecotoxicological impacts, reflecting societal concerns about pharmaceutical pollution. This connects with search trends for "sustainable steroid synthesis" and "environmental fate of synthetic hormones," demonstrating how traditional pharmacochemistry intersects with modern sustainability discourse.
In conclusion, 21-O-Acetyl Dexamethasone 9,11-Epoxide represents a compelling case study in structure-activity relationship optimization. Its dual chemical modifications offer a template for developing next-generation corticosteroids with improved therapeutic indices. As research progresses, this compound continues to provide answers to fundamental questions in steroid pharmacology while inspiring innovative approaches to inflammatory disease management.
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